
5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly studied in the provided papers, related compounds with fluorophenyl groups, isoxazole rings, and thiophene moieties are discussed, which can provide insights into the behavior of similar structures.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was prepared using the Gewald synthesis technique followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Similarly, the synthesis of isoxazolyl thioureas and their subsequent reactions to form various heterocyclic compounds, including pyrazolones and oxadiazoles, indicates the versatility of such compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods. For instance, the optimized molecular structure and vibrational frequencies of a fluorophenyl pyrazolone were studied both experimentally and theoretically, with geometrical parameters in agreement with XRD data . Such analyses are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which are key factors in determining its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their functional groups and electronic properties. For example, the negative charge distribution over the carbonyl group in a fluorophenyl pyrazolone suggests it as a reactive site for nucleophilic attack . The condensation reactions leading to thiazoloquinoxalines also highlight the influence of substituents like fluorine on the reactivity of the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their electronic structure, as indicated by HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule . The first hyperpolarizability of these compounds suggests potential applications in nonlinear optics . Additionally, the presence of fluorine atoms and other substituents can significantly affect the compound's polarity, solubility, and overall chemical behavior.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research in the field of heterocyclic compound synthesis often focuses on the creation of novel compounds with potential applications in drug discovery and materials science. For instance, the synthesis of fused polycyclic nitrogen-containing heterocycles through condensation reactions illustrates the methodology that could be applicable to the synthesis of the specified compound, demonstrating the versatility and potential of fluorophenyl and thiophene moieties in heterocyclic chemistry (Mamedov et al., 2009).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases using related compounds have shown significant antimicrobial activity, highlighting the potential of the specified compound in contributing to the development of new antimicrobial agents (Puthran et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(11-5-2-3-6-12(11)20)15(18(24)19(22)25)17(23)13-7-4-8-27-13/h2-9,16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCQWZKMLVTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

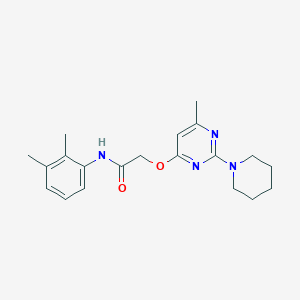
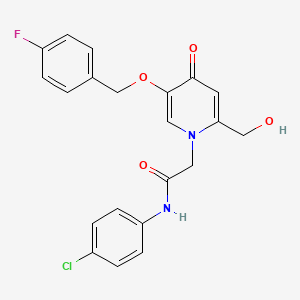
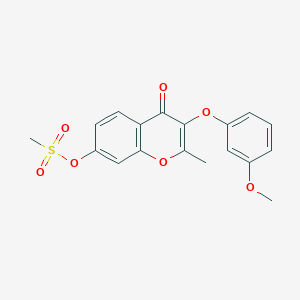
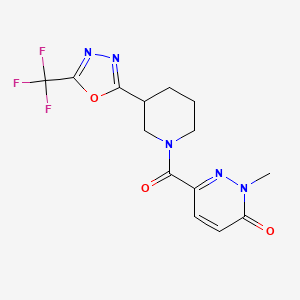
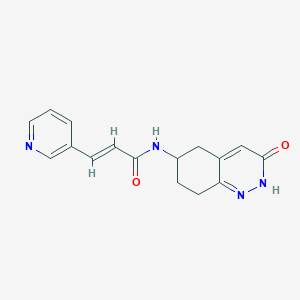
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
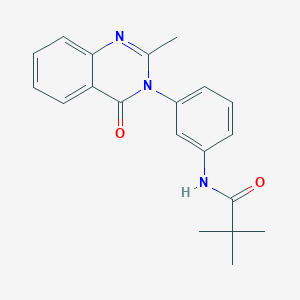
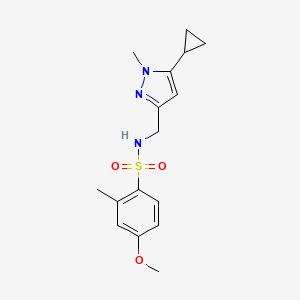
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)
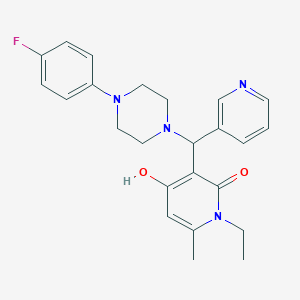
![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)
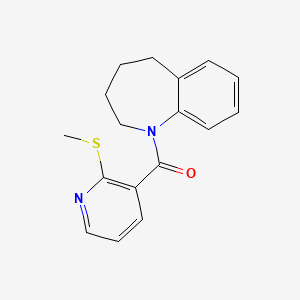
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)